Furfuryl mercaptan
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
furan-2-ylmethanethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6OS/c7-4-5-2-1-3-6-5/h1-3,7H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFFTZDQKIXPDAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7052654 | |
| Record name | 2-Furylmethanethiol | |
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Molecular Weight |
114.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless oily liquid; extremely powerful and diffusive odour which on dilution becomes agreeable, coffee-like, caramellic-burnt, sweet | |
| Record name | Furfuryl mercaptan | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1004/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
263.00 to 265.00 °C. @ 17.00 mm Hg | |
| Record name | 2-Furanmethanethiol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032915 | |
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Solubility |
5000 mg/L @ 20 °C (exp), Insoluble in water; soluble in oils, Miscible at room temperature (in ethanol) | |
| Record name | 2-Furanmethanethiol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032915 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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| Record name | Furfuryl mercaptan | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1004/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.125-1.135 (20°) | |
| Record name | Furfuryl mercaptan | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1004/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
98-02-2 | |
| Record name | 2-Furanmethanethiol | |
| Source | CAS Common Chemistry | |
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| Record name | Furfuryl mercaptan | |
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| Record name | Furfuryl mercaptan | |
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| Record name | 2-Furanmethanethiol | |
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| Record name | 2-Furylmethanethiol | |
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| Record name | 2-furylmethanethiol | |
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| Record name | FURFURYL MERCAPTAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
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| Record name | 2-Furanmethanethiol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032915 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
113.00 to 115.00 °C. @ 760.00 mm Hg | |
| Record name | 2-Furanmethanethiol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032915 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Ii. Synthetic Methodologies for Furfuryl Mercaptan and Its Derivatives
Established Synthetic Pathways for Furfuryl Mercaptan
Traditional methods for synthesizing this compound have been well-documented in chemical literature, providing foundational procedures for its production.
One of the early methods for preparing this compound involves a two-step process starting from furfural (B47365). acs.org Furfural is first treated with ammonium (B1175870) hydrogen sulfide (B99878) (NH₄SH), also known as ammonium hydrosulfide, to produce 2-furfuryl disulfide. acs.orgsmolecule.com This intermediate, bis(furylmethyl) disulfide, is then subjected to a reduction reaction to yield the final product, this compound. acs.orgsmolecule.com The reaction can be conducted by passing hydrogen sulfide through an alcoholic solution of furfural and ammonia. google.com The process can be carried out at room temperature, although heating to 80-100°C can accelerate the reaction. google.com It is possible to proceed from furfural to the mercaptan in a single operational sequence without isolating the disulfide intermediate. google.comgoogle.com
A widely utilized and more recent method involves the acid-catalyzed reaction of furfuryl alcohol with thiourea (B124793). acs.orgsmolecule.com This pathway is often preferred as it avoids the use of the highly unstable and difficult-to-obtain furfuryl halides. orgsyn.org In this synthesis, furfuryl alcohol and thiourea react in the presence of concentrated hydrochloric acid. orgsyn.orgechemcom.com The reaction is exothermic and the temperature is typically controlled to around 60°C. orgsyn.org
The mechanism involves the protonation of the hydroxyl group on furfuryl alcohol, leading to the formation of an oxonium ion. echemcom.com Subsequent loss of a water molecule generates a carbocation, which is then attacked by thiourea. echemcom.com This forms an S-2-furfurylisothiourea intermediate (isothiouronium salt). acs.orgorgsyn.orgechemcom.com The intermediate is then hydrolyzed, typically by adding a sodium hydroxide (B78521) solution, which liberates the this compound. orgsyn.orgechemcom.comwikipedia.org The final product can be isolated and purified by steam distillation, with reported yields between 55-60%. orgsyn.orgorgsyn.org
Reaction Conditions for this compound Synthesis from Furfuryl Alcohol and Thiourea
| Parameter | Value | Reference |
|---|---|---|
| Reactants | Furfuryl alcohol, Thiourea | orgsyn.orgechemcom.com |
| Catalyst | Concentrated Hydrochloric Acid | orgsyn.orgechemcom.com |
| Temperature | Controlled near 60°C | orgsyn.org |
| Intermediate | S-2-furfurylisothiouronium salt | acs.orgorgsyn.orgechemcom.com |
| Hydrolysis Agent | Sodium Hydroxide | orgsyn.orgechemcom.comwikipedia.org |
| Purification | Steam Distillation | orgsyn.org |
| Yield | 55-60% | orgsyn.org |
This compound can be prepared by the reduction of 2-furfuryl disulfide. orgsyn.orgorgsyn.org This disulfide is an important intermediate that can be synthesized from furfural. acs.orgsmolecule.com Various reducing agents have been proven effective for this conversion. The reduction can be carried out in acidic, neutral, or alkaline solutions. google.com
Common methods for this reduction include:
Zinc-Acetic Acid System : Using zinc dust in a solution of acetic acid and water. odowell.com
Activated Aluminum : Employing activated aluminum in a solvent like diethyl ether. google.com
Sodium in Alcohol : Using metallic sodium in an alcohol solvent. google.com
The choice of reducing agent and conditions can be tailored to the specific scale and requirements of the synthesis. google.comodowell.com
Advanced Synthetic Approaches and Innovations
Research continues to refine the synthesis of this compound, focusing on greener chemistry principles and the expansion of its chemical utility.
A significant driver in the development of new synthetic methods is the avoidance of hazardous materials. smolecule.comacs.org The acid-catalyzed reaction of furfuryl alcohol with thiourea is considered an advancement because it circumvents the need for furfuryl halides, which are known for their instability. orgsyn.orgorgsyn.org Another approach involves the reaction of furfuryl chloride with thiourea, followed by the decomposition of the intermediate. smolecule.com While this still uses a halide, it is part of the broader effort to find more stable and safer reaction pathways. smolecule.com The development of one-pot procedures where hazardous intermediates are generated and consumed in situ without isolation represents a key strategy for safer chemical processing. acs.org
This compound serves as a valuable starting material for the synthesis of new furan-containing heterocyclic compounds. smolecule.comechemcom.com For instance, this compound can be reacted with ethyl chloroacetate (B1199739) in the presence of a base like triethylamine (B128534) to produce ethyl 2-((furan-2-ylmethyl)thio)acetate. echemcom.com This demonstrates the utility of the thiol group in this compound for further chemical elaboration, opening pathways to a variety of heterocyclic derivatives with potential applications in different fields. echemcom.com
Development of New Heterocyclic Derivatives from this compound
Synthesis of Oxazole (B20620) Derivatives
The synthesis of oxazole derivatives from this compound typically involves a multi-step reaction sequence. echemcom.com A common strategy begins with the reaction of this compound with an α-haloester, such as ethyl chloroacetate, to form an ester derivative. echemcom.comresearchgate.net This initial step is a nucleophilic substitution reaction where the sulfur atom of the mercaptan attacks the electrophilic carbon of the haloester. echemcom.com The resulting ester can then be converted to a hydrazide by reacting it with hydrazine (B178648) hydrate. researchgate.net This hydrazide is a key intermediate that can undergo cyclization with various reagents to form the oxazole ring. For instance, reaction with an aromatic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) can lead to the formation of 1,3,4-oxadiazole (B1194373) derivatives. echemcom.com The mechanism involves the conversion of the aromatic acid to an acid chloride by POCl3, followed by a nucleophilic attack from the hydrazide and subsequent intramolecular cyclization. echemcom.com
Synthesis of Triazole Derivatives
Triazole derivatives can also be synthesized from this compound through intermediates similar to those used for oxazoles. echemcom.comsamipubco.com Starting from the 2-((furan-2-ylmethyl)thio)acetohydrazide intermediate, reaction with isothiocyanates can yield thiosemicarbazide (B42300) derivatives. researchgate.net These can then be cyclized under basic conditions to form triazole rings. researchgate.net For example, refluxing the thiosemicarbazide with sodium hydroxide can lead to the formation of 5-substituted-4-amino-3-((furan-2-ylmethyl)thio)methyl-1,2,4-triazole-5-thiol. researchgate.net Another approach involves the one-pot reaction of 2-furoic acid hydrazide with carbon disulfide in the presence of potassium hydroxide to form a dithiocarbazinate intermediate, which then undergoes cyclocondensation with excess hydrazine to produce 4-amino-3-(2-furyl)-5-mercapto-4H-1,2,4-triazole. mdpi.com
Synthesis of Thiadiazole Derivatives
The synthesis of thiadiazole derivatives from this compound often proceeds through the same initial intermediate, 2-((furan-2-ylmethyl)thio)acetohydrazide. researchgate.netresearchgate.net This hydrazide can be reacted with carbon disulfide in a basic medium, such as potassium hydroxide, to yield a dithiocarbazate salt. researchgate.net Subsequent treatment with an acid can induce cyclization to form a 5-substituted-1,3,4-thiadiazole-2-thiol. researchgate.net Alternatively, the hydrazide can be reacted with other reagents to introduce different functionalities onto the thiadiazole ring. researchgate.netresearchgate.net
Formation of Biheterocyclic Systems
This compound is a valuable precursor for the synthesis of biheterocyclic systems, which are molecules containing two or more linked heterocyclic rings. researchgate.netjgpt.co.in These complex structures are often built upon the heterocyclic derivatives of this compound. For example, a 1,3,4-thiadiazole (B1197879) derivative containing a free amino group can be further reacted to create a second heterocyclic ring. researchgate.net One such method involves reacting the amino-thiadiazole with an α-haloacetyl halide to form an intermediate that can then be cyclized to produce a thiazole (B1198619) ring, resulting in a thiazolo[3,2-b] echemcom.comsamipubco.comCurrent time information in Bangalore, IN.thiadiazole system. researchgate.net Similarly, starting from 2-((furan-2-ylmethyl)thio)acetohydrazide, a series of reactions can lead to the formation of compounds containing both a pyrazole (B372694) and a furan (B31954) ring. researchgate.net
Mechanistic Investigations of this compound Synthesis
The synthesis of this compound itself involves interesting mechanistic pathways, including the formation of carbocation intermediates and nucleophilic substitution reactions.
Protonation and Carbocation Intermediates
A common method for synthesizing this compound involves the reaction of furfuryl alcohol with thiourea in the presence of a strong acid like hydrochloric acid. echemcom.comresearchgate.net The mechanism of this reaction begins with the protonation of the hydroxyl group of furfuryl alcohol by the acid. echemcom.comresearchgate.net This protonation forms an oxonium ion, which is a good leaving group. echemcom.comresearchgate.net The departure of a water molecule from the oxonium ion generates a resonance-stabilized furfuryl carbocation. echemcom.comresearchgate.net This carbocation is then attacked by the nucleophilic sulfur atom of thiourea to form an S-furfurylisothiouronium salt intermediate. echemcom.comresearchgate.net Subsequent alkaline hydrolysis of this salt cleaves the C-S bond, releasing this compound. echemcom.comresearchgate.net
Nucleophilic Substitution Mechanisms (SN2)
Nucleophilic substitution reactions, particularly those following an SN2 mechanism, are also relevant to the synthesis of this compound and its derivatives. echemcom.com The SN2 (substitution nucleophilic bimolecular) reaction is a one-step process where a nucleophile attacks an electrophilic carbon atom, and a leaving group departs simultaneously. pressbooks.pub In the context of this compound chemistry, the reaction of this compound with ethyl chloroacetate to form ethyl 2-((furan-2-ylmethyl)thio)acetate is a classic example of an SN2 reaction. echemcom.com In this case, the thiol group of this compound acts as the nucleophile, and the chloride ion is the leaving group. echemcom.com The reaction proceeds with the backside attack of the sulfur on the carbon atom bonded to the chlorine, leading to the inversion of stereochemistry if the carbon were chiral. pressbooks.pub
Iii. Reactivity and Degradation Mechanisms of Furfuryl Mercaptan
Oxidative Degradation Pathways
Furfuryl mercaptan is a highly reactive thiol susceptible to various degradation reactions, primarily through oxidative pathways. These reactions are significant in contexts such as the staling of coffee aroma, where this compound is a key character-impact compound. researchgate.net The degradation can be initiated by radical and ionic reaction pathways, leading to a diminished sensory impact. frontiersin.org
Fenton-type reactions are a major contributor to the nonvolatile degradation of this compound. nih.gov These reactions involve the generation of highly reactive radical species that readily interact with and degrade the thiol. nih.govacs.org Studies in aqueous model systems have shown that this compound degrades rapidly under Fenton-type conditions, with up to 90% degradation observed within one hour at 37°C. nih.govacs.org The degradation rate is significantly influenced by the presence of Fenton reagents and temperature, with lower losses occurring if reagents are omitted or the temperature is reduced. researchgate.netacs.org
The classic Fenton reaction involves hydrogen peroxide (H₂O₂) and a transition metal catalyst, typically iron (Fe²⁺/Fe³⁺), to produce hydroxyl radicals. nih.govresearchgate.netresearchgate.net In the context of this compound degradation, both hydrogen peroxide and iron are crucial reactants. acs.orgacs.org The presence of H₂O₂ and a ferrous iron generating system (Fe(III) and ascorbic acid) can lead to the loss of approximately 80% of this compound. acs.org Transition metals like iron, copper, and manganese are known to catalyze the decomposition of hydrogen peroxide, which can accelerate the degradation of compounds like this compound. researchgate.netjetir.org The reaction is initiated by the transfer of an electron from the metal ion to H₂O₂, leading to the formation of a hydroxyl radical and a hydroxide (B78521) ion. researchgate.net
Electron paramagnetic resonance (EPR) spectroscopy has been used to identify the radical species formed during the Fenton-type degradation of this compound. nih.govacs.org The primary radical generated is the highly reactive hydroxyl radical (•OH) from the decomposition of hydrogen peroxide. researchgate.netnih.gov This hydroxyl radical can then react with organic molecules present in the system. acs.orgacs.org Evidence suggests that the •OH radical reacts with this compound, leading to the formation of a secondary, carbon-centered radical. nih.govacs.org While sulfur-centered radicals were not detected in spin-trapping experiments at room temperature, a sulfur-containing radical was observed at 77 K without spin traps. nih.govacs.org
| Reaction Conditions | Temperature (°C) | Remaining FM (%) | Reference |
|---|---|---|---|
| FM + H₂O₂ + Fe(III) + Ascorbic Acid | 37 | ~10 | nih.govacs.org |
| FM + H₂O₂ + Fe(II) | 37 | ~20 | acs.org |
| FM only (Control) | 37 | >95 | acs.org |
| FM + H₂O₂ + Fe(III) + Ascorbic Acid | 22 | Significantly higher than at 37°C | nih.govacs.org |
A primary pathway for the oxidative degradation of thiols, including this compound, is their oxidation to form disulfides. nih.gov In model systems, the major volatile degradation product identified from the Fenton-type reaction of this compound is its dimer, difurfuryl disulfide. nih.govacs.orgchemicalbook.com Other dimers, such as difurfuryl sulfide (B99878) (n=1) and difurfuryl trisulfide (n=3), have also been identified as volatile products, though difurfuryl disulfide (n=2) is the most prominent. acs.org The formation of these dimers accounts for a significant portion of the total this compound lost during the reaction. researchgate.netacs.org This dimerization is an oxidative process that can be accelerated by the presence of radicals. researchgate.net
| Product | Chemical Formula | Significance | Reference |
|---|---|---|---|
| Difurfuryl disulfide | C₁₀H₁₀O₂S₂ | Major volatile product of oxidative degradation. | nih.govchemicalbook.com |
| Difurfuryl sulfide | C₁₀H₁₀O₂S | Minor volatile degradation product. | acs.org |
| Difurfuryl trisulfide | C₁₀H₁₀O₂S₃ | Minor volatile degradation product. | acs.org |
In complex food systems like coffee, another critical degradation pathway for this compound involves its interaction with melanoidins. nih.gov Melanoidins are high molecular weight, brown-colored polymers formed during the Maillard reaction. nih.gov Studies have shown that the presence of melanoidins leads to a drastic decrease in the concentration of odor-active thiols, with this compound being the most affected. nih.gov This interaction is a key factor in the phenomenon of coffee aroma staling, where the characteristic roasty-sulfury aroma diminishes over time. nih.govresearchgate.net
Research indicates that the thiols are not merely adsorbed but are covalently bound to the melanoidin structures. nih.govnih.gov The binding mechanism involves Maillard-derived pyrazinium compounds, specifically radical cations known as CROSSPY, which are part of the melanoidin structure. nih.gov These pyrazinium intermediates are involved in the rapid covalent binding of thiols, effectively trapping them and removing them from the volatile aroma profile. nih.govresearchgate.net This binding explains the rapid loss of this compound and other important thiols when a coffee brew is kept warm. nih.gov
pH-Dependent Degradation Studies
The stability of this compound is significantly influenced by the pH of its environment. Studies have shown that pH plays a crucial role in the degradation pathways of this compound, particularly during thermal processing. nih.gov Research investigating the effects of pH on the concentration of this compound has demonstrated that higher pH levels, especially in the range of 5.0 to 7.0, lead to a significant reduction in its concentration. nih.gov This pH-dependent degradation is one of several reactions that contribute to changes in the flavor profile of products containing this compound, such as coffee. nih.gov The degradation of furaneol, a related furan (B31954) compound, has also been shown to be pH-dependent, with its decomposition following first-order kinetics. nih.gov
Thermal Degradation Processes
Thermal processing and storage duration have a considerable impact on the stability of this compound. nih.gov The compound is known to be unstable and degrades substantially when heated, primarily through mechanisms like oxidation and hydrolysis. nih.gov Investigations into the thermal degradation of this compound in aqueous solutions have identified difurfuryl disulfide as the major volatile degradation product, with furfural (B47365) and furfuryl alcohol also being formed. nih.gov
The degradation is also temperature-dependent. In model systems mimicking Fenton-type reactions, which involve iron and hydrogen peroxide, this compound degrades readily. nih.govacs.org At 37°C, up to 90% degradation can occur within one hour. nih.govacs.orgresearchgate.net The rate of degradation is lower at cooler temperatures, such as 22°C. nih.govacs.org The formation of an inclusion complex with β-cyclodextrin has been shown to improve the thermal stability of this compound. icm.edu.plicm.edu.plresearchgate.net Thermogravimetric analysis (TG) shows that the encapsulation of this compound within the cyclodextrin (B1172386) cavity provides a protective effect, leading to a more sustained release and enhanced stability at elevated temperatures. icm.edu.plresearchgate.net
| Temperature (°C) | Approximate Degradation (%) | Major Volatile Product | Reference |
|---|---|---|---|
| 22 | < 90 | Difurfuryl disulfide | nih.govacs.org |
| 37 | ~90 | Difurfuryl disulfide | nih.govacs.orgresearchgate.net |
Interactions with Other Chemical Species
The thiol group and the furan ring make this compound susceptible to a variety of interactions with other molecules present in its matrix, particularly in food systems.
Flavor compounds containing thiol groups, such as this compound, are capable of binding to food proteins. nih.gov This interaction can be covalent and is often irreversible. nih.gov Studies have shown that when a thiol-containing flavor compound is heated with a protein like egg albumin, its concentration decreases, suggesting a binding event. nih.gov The mechanism can involve the formation of disulfide bonds between the thiol group of the mercaptan and cysteine residues in the protein. nih.gov Another significant interaction in food systems is the covalent binding of this compound to melanoidins, the brown macromolecules formed during the Maillard reaction (e.g., in coffee roasting). nih.govicm.edu.pl This binding is a major reason for the loss of the characteristic roasty aroma during the storage of coffee brews. icm.edu.pl
Thiol-disulfide exchange is a key reaction mechanism underlying the interaction between this compound and proteins. nih.gov This redox reaction involves the nucleophilic attack of a thiolate anion (from this compound) on a disulfide bond (e.g., within a protein), leading to the formation of a new mixed disulfide and the release of a new thiol. nih.govresearchgate.net This process is reversible and is fundamental to many biological processes, including protein folding. researchgate.netnih.gov The reaction is dependent on the accessibility of the disulfide bonds within the protein structure and the pKa of the thiol. nih.govresearchgate.net This exchange can lead to the covalent attachment of the furfuryl group to the protein, altering both the protein's structure and the aroma profile of the food. nih.gov
To enhance its stability and control its release, this compound can be encapsulated within host molecules. icm.edu.pl β-cyclodextrin, a cyclic oligosaccharide with a hydrophobic inner cavity and a hydrophilic exterior, is a particularly effective host. icm.edu.plicm.edu.ploatext.com It can form an inclusion complex with this compound, where the volatile mercaptan molecule is entrapped within the cyclodextrin cavity. icm.edu.plresearchgate.net The formation of this complex has been confirmed using analytical methods such as Fourier transform infrared spectroscopy (FTIR), X-ray diffraction (XRD), and thermogravimetric analysis (TG). icm.edu.plicm.edu.plresearchgate.net This encapsulation protects the this compound from degradation pathways like thermal decomposition and oxidation, thereby improving its stability and providing for a long-lasting aroma effect. icm.edu.plicm.edu.plresearchgate.net Molecular mechanics calculations have been used to determine the binding energy and stable structure of the this compound-β-cyclodextrin complex. icm.edu.plicm.edu.pl
| Analytical Method | Observation | Conclusion | Reference |
|---|---|---|---|
| Fourier Transform Infrared Spectroscopy (FTIR) | Changes in characteristic peaks of both molecules. | Successful formation of the inclusion complex. | icm.edu.plicm.edu.plresearchgate.net |
| X-ray Diffraction (XRD) | Changes in the diffraction pattern compared to the individual components. | Evidence of a new crystalline structure, confirming complexation. | icm.edu.plresearchgate.net |
| Thermogravimetric Analysis (TG) | Increased thermal stability of this compound within the complex. | Encapsulation provides protection against thermal degradation. | icm.edu.plicm.edu.plresearchgate.net |
| Molecular Mechanics (MM) Calculation | Calculation of minimum binding energy (-77.0 kJ mol⁻¹). | Provides insight into the stability and structure of the complex. | icm.edu.plicm.edu.pl |
Inclusion Complex Formation (e.g., with β-Cyclodextrin)
Molecular Mechanics (MM) and Binding Energy Calculations
Molecular mechanics (MM) serves as a computational method to model the interactions between molecules. This approach is instrumental in understanding the formation and stability of inclusion complexes involving this compound. One significant application has been the investigation of the interaction between this compound and β-cyclodextrin, a cyclic oligosaccharide known for its ability to encapsulate guest molecules. echemcom.com
Through MM2 calculations, the structure of the this compound-β-cyclodextrin inclusion complex with the minimum energy has been determined. echemcom.com These calculations are crucial for predicting the most stable orientation of the guest molecule (this compound) within the host cavity (β-cyclodextrin). The binding energy, which represents the strength of the interaction between the host and guest molecules, is a key output of these calculations. A lower binding energy indicates a more stable complex.
Research has shown that the minimum binding energy for the this compound-β-cyclodextrin complex is -77.0 kJ mol⁻¹. echemcom.com This strong binding energy provides supporting evidence for the successful formation of a stable inclusion complex. echemcom.com Such computational predictions are vital as they complement experimental characterization techniques, offering molecular-level insights into the encapsulation process.
| Complex | Computational Method | Minimum Binding Energy (kJ mol⁻¹) |
|---|---|---|
| This compound-β-cyclodextrin | MM2 | -77.0 |
Enhancement of Stability and Release Characteristics
This compound is a highly unstable compound, particularly susceptible to degradation during the storage of products like coffee brew and roasted coffee. echemcom.com Its volatility and reactivity, especially its tendency to oxidize into compounds like difurfuryl disulfide, lead to the loss of desired aroma characteristics. jmchemsci.comurfu.ruresearchgate.net The degradation can be accelerated by factors such as temperature and the presence of oxygen or radical species, as seen in Fenton-type reactions which can cause up to 90% degradation within an hour. jmchemsci.comurfu.ru
To counteract this instability, encapsulation techniques have been developed to protect the this compound molecule and control its release. One effective method is the formation of an inclusion complex with β-cyclodextrin. echemcom.com This process involves trapping the this compound molecule within the hydrophobic cavity of the β-cyclodextrin, shielding it from external factors. Thermogravimetric analysis has demonstrated that the formation of this inclusion complex significantly improves the thermal stability of this compound. echemcom.com This enhanced stability ensures a longer-lasting aroma effect, as the compound is released gradually over time rather than degrading quickly. echemcom.com
Another promising approach involves the use of modified biopolymers. For instance, ultrasound-treated pectin (B1162225) has been investigated as a wall material for encapsulating 2-furfurylthiol. nih.gov Studies have shown that this method can significantly improve the stability of the flavor compound compared to encapsulation with original, unmodified pectin. nih.gov These encapsulation strategies are vital for preserving the integrity of this compound in various applications, thereby enhancing product shelf-life and sensory quality.
| Method | Host/Wall Material | Observed Outcome |
|---|---|---|
| Inclusion Complexation | β-cyclodextrin | Improved thermal stability and long-lasting release. echemcom.com |
| Encapsulation | Ultrasound-treated Pectin | Significantly improved stability of 2-furfurylthiol. nih.gov |
Radical Scavenging Properties and Antioxidant Efficacy of Derivatives
While this compound itself is prone to degradation by radical reactions, its basic structure contains features, such as the readily abstractable hydrogen atom from its thiol group, that suggest an inherent antioxidative capability. nih.gov This potential has prompted research into the synthesis of new this compound derivatives with enhanced radical scavenging and antioxidant properties.
Studies have focused on creating novel heterocyclic compounds derived from 2-furfuryl mercaptan, such as those incorporating oxazole (B20620) and triazole rings. The antioxidant efficacy of these derivatives has been evaluated using methods like the 1,1-Diphenyl-2-picryl-hydrazyl (DPPH) radical scavenging activity assay. echemcom.com In this test, the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical is measured by a decrease in absorbance, indicating scavenging activity. Several of these newly synthesized derivatives have demonstrated good efficacy, with their antioxidant activity being compared to that of ascorbic acid, a well-known standard antioxidant. echemcom.com
Another class of derivatives, α-furfuryl-2-alkylaminophosphonates, has also been synthesized and screened for antioxidant activity. urfu.runih.gov These compounds were tested using both DPPH and hydrogen peroxide (H₂O₂) scavenging assays. The results indicated that any functional group capable of donating electrons can contribute to antioxidant activity. urfu.runih.gov Certain synthesized α-furfuryl-2-alkylaminophosphonates exhibited relatively higher antioxidant potential than standard ascorbic acid, identifying them as potent antioxidant agents. urfu.runih.gov These findings highlight that chemical modification of the this compound structure is a viable strategy for developing powerful antioxidants.
| Derivative Class | Assay Method | Key Finding |
|---|---|---|
| Heterocyclic derivatives (oxazoles, triazoles) | DPPH Radical Scavenging | Some derivatives showed strong efficacy comparable to ascorbic acid. echemcom.com |
| α-Furfuryl-2-alkylaminophosphonates | DPPH and H₂O₂ Scavenging | Some derivatives showed higher antioxidant potential than ascorbic acid. urfu.runih.gov |
Iv. Spectroscopic and Analytical Characterization of Furfuryl Mercaptan
Spectroscopic Techniques for Structural Elucidation
Fourier Transform Infrared (FTIR) spectroscopy is a valuable tool for identifying the functional groups present in furfuryl mercaptan and studying its interactions with other molecules. The technique has been employed to confirm the successful formation of inclusion complexes designed to enhance the compound's stability. icm.edu.pldntb.gov.uaicm.edu.pl
When this compound is encapsulated in β-cyclodextrin, for instance, changes in the FTIR spectrum provide evidence of the complex formation. icm.edu.plicm.edu.pl The characteristic absorption peaks of this compound are altered or disappear, while the peaks corresponding to the encapsulating agent (e.g., β-cyclodextrin) show shifts, indicating the presence of intermolecular interactions within the complex. researchgate.net
In studies involving the chemical modification of polymers like styrene-butadiene rubber with this compound, FTIR is used to confirm the grafting of the furfuryl group. rsc.org For example, in-situ FTIR measurements can track the reaction by observing changes in specific bands, such as the C-O-C stretching of the adduct at approximately 1182 cm⁻¹ and the C=C deformation of maleimide (B117702) at 827 cm⁻¹. rsc.org
Table 1: Selected FTIR Characteristic Bands for this compound and Related Structures
| Functional Group/Vibration | Wavenumber (cm⁻¹) | Context | Reference |
|---|---|---|---|
| C-O-C Stretching (Adduct) | 1182 | Adduct of furfuryl group in a polymer matrix | rsc.org |
| C=C Deformation (Maleimide) | 827 | Reactant in Diels-Alder reaction with furan (B31954) | rsc.org |
| N-H Stretching | 3234, 3184 | Hydrazide derivative of this compound | researchgate.net |
| C=O Stretching (Amide) | 1662 | Hydrazide derivative of this compound | researchgate.net |
Nuclear Magnetic Resonance (NMR) spectroscopy provides precise information about the atomic connectivity and chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in the this compound molecule.
¹H-NMR: The ¹H-NMR spectrum of this compound shows distinct signals for the protons of the furan ring, the methylene (B1212753) (-CH₂-) group, and the thiol (-SH) group. chemicalbook.com The protons on the furan ring appear as a complex set of signals due to their different chemical environments and spin-spin coupling. uobasrah.edu.iq The chemical shifts (δ) are typically measured in parts per million (ppm) relative to a standard like tetramethylsilane (B1202638) (TMS). researchgate.net ¹H-NMR is also used quantitatively, for example, to calculate the degree of furan substitution when this compound is grafted onto a polymer backbone by comparing the integral areas of specific proton signals. rsc.org
Table 2: ¹H-NMR Spectroscopic Data for this compound in CDCl₃
| Proton Assignment | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Reference |
|---|---|---|---|
| H-α (furan ring) | 7.331 | J(A,B) = 1.9 | chemicalbook.com |
| H-β (furan ring) | 6.289 | J(A,C) = 0.9 | chemicalbook.com |
| H-β' (furan ring) | 6.164 | J(B,C) = 3.2 | chemicalbook.com |
| -CH₂- (methylene) | 3.726 | J(D,E) = 7.7 | chemicalbook.com |
| -SH (thiol) | 1.90 | chemicalbook.com |
Note: Assignments A, B, C, D, E correspond to specific protons as designated in the source.
¹³C-NMR: The ¹³C-NMR spectrum provides information on the carbon skeleton of the molecule. For derivatives of this compound, such as those synthesized for biological activity studies, ¹³C-NMR is crucial for confirming the structure. For example, in a pyrazole (B372694) derivative, signals for the furan-CH₂ and the pyrazole-CH₂ carbons can be observed at approximately 27 ppm and 25 ppm, respectively. researchgate.net The C=S carbon in a thiadiazole derivative appears around 168 ppm. researchgate.net
Mass spectrometry (MS), often coupled with chromatographic techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), is essential for the detection, identification, and quantification of this compound, especially at trace levels in complex matrices. nih.gov
GC-MS: GC-MS is widely used for analyzing volatile compounds. In studies of this compound degradation, GC-MS has been used to identify volatile reaction products, with difurfuryl disulfide being a major compound identified. acs.orgimreblank.ch The Human Metabolome Database provides experimental GC-MS spectral data for this compound, showing a characteristic fragmentation pattern under electron ionization (EI). hmdb.ca
HPLC-MS/MS and HRMS: For less volatile or thermally unstable derivatives, and for enhanced sensitivity and selectivity, liquid chromatography methods are employed. HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) has been developed for the routine analysis of potent thiols, including this compound, in wine. researchgate.net These methods often involve a derivatization step to improve chromatographic behavior and detection sensitivity. researchgate.netfrontiersin.org High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which aids in the unambiguous identification of molecules and their elemental composition. frontiersin.orgresearchgate.net For instance, an HPLC-HRMS method using ebselen (B1671040) as a derivatizing agent has been used to quantify this compound in coffee powder. frontiersin.orgresearchgate.net
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a unique technique that directly detects species with unpaired electrons, such as free radicals. bruker.com It has been instrumental in investigating the oxidative degradation pathways of this compound. acs.orgimreblank.chimreblank.ch
Studies have shown that under Fenton-type reaction conditions (involving hydrogen peroxide and iron ions), this compound readily degrades. acs.orgimreblank.ch EPR spectroscopy, combined with the use of "spin traps" like α-(4-pyridyl-1-oxide)-N-tert-butylnitrone (POBN) or 5-(diethoxyphosphoryl)-5-methyl-1-pyrroline-N-oxide (DEPMPO), has been used to detect the transient free radicals formed during this process. acs.orgimreblank.ch The experiments have successfully identified the formation of hydroxyl (•OH) and carbon-centered radicals. acs.orgimreblank.chimreblank.ch While the formation of sulfur-centered radicals (Fur-S•) was hypothesized based on the final products (like difurfuryl disulfide), they were not directly observed in spin-trapping experiments at room temperature. acs.orgimreblank.ch However, a sulfur-containing radical was detected in measurements performed at low temperatures (77 K) without spin traps. acs.org The C-centered radical is believed to be a secondary product arising from the reaction of the highly reactive •OH radical with this compound. acs.org
Microwave spectroscopy provides high-resolution data on the rotational transitions of molecules in the gas phase, allowing for the precise determination of molecular geometry and the study of weak intermolecular interactions like hydrogen bonds.
The nature of sulfur's participation in hydrogen bonding has been investigated by studying the this compound-water monohydrate complex in a supersonic jet expansion. nih.govuva.es These studies compare the interactions with those in the analogous furfuryl alcohol-water complex to highlight the differences between oxygen- and sulfur-centered hydrogen bonds. nih.govuva.es
For the this compound-water dimer, two distinct isomers were observed and characterized:
Isomer I: In this more stable isomer, the thiol group acts as the hydrogen bond donor, forming an S-H···O_w hydrogen bond with the water molecule. This is assisted by a second, stronger hydrogen bond where the water acts as a donor to the furan ring's oxygen (O_w-H···O_r). nih.govuva.es
Isomer II: In the second isomer, the roles are reversed, and the sulfur atom acts as a hydrogen bond acceptor, forming an O_w-H···S bond with the water molecule. nih.govuva.es
These findings demonstrate that the thiol group in this compound preferentially behaves as a proton donor to water. nih.govuva.es Energy decomposition analysis suggests that the non-covalent interactions are predominantly electrostatic, though dispersion forces become more significant in the mercaptan dimers compared to their alcohol counterparts. nih.govuva.es The binding energies for the mercaptan-water dimers are predicted to be significantly weaker than those in the furfuryl alcohol hydrate. uva.es
Microwave Spectroscopy for Hydrogen Bonding Studies
Non-covalent Interactions and Binding Energies
The study of non-covalent interactions is fundamental to understanding the chemical behavior of this compound in various environments. Research has focused on the hydrogen bonds involving the sulfur atom in this compound, particularly in comparison to the oxygen-centered interactions of its analogue, furfuryl alcohol. uva.esnih.gov
When this compound interacts with water, it forms dimers that have been characterized using microwave spectroscopy and molecular orbital calculations. uva.esnih.gov In these this compound-water complexes, two distinct isomers are observed. The thiol group (-SH) typically acts as a proton donor to the water molecule. nih.govresearchgate.net
Isomer 1: This isomer is structurally similar to the furfuryl alcohol-water complex. A thiol S-H···O(water) hydrogen bond is formed, assisted by a stronger hydrogen bond between the water molecule and the furan ring's oxygen atom. nih.govresearchgate.net
Isomer 2: In this configuration, the sulfur atom acts as a proton acceptor, forming an O(water)-H···S hydrogen bond. nih.govresearchgate.net
The binding energies for the this compound-water dimer are predicted to be approximately 12 kJ mol⁻¹ weaker than those in the corresponding furfuryl alcohol hydrate. nih.govresearchgate.net An analysis of these non-covalent interactions reveals that they are predominantly electrostatic. uva.esnih.gov However, the mercaptan dimers exhibit increased dispersion components, which are more significant in the isomer featuring the weaker O(water)-H···S interaction. nih.govresearchgate.net These weak hydrogen bonds have energies comparable to van der Waals interactions. uva.es
**4.2. Chromatographic Methods for Separation and Quantification
Chromatographic techniques are essential for the separation and quantification of this compound, a key aroma compound, from complex mixtures such as food and beverages. nih.gov Both gas and liquid chromatography are widely employed.
Gas chromatography is a primary technique for analyzing volatile compounds like this compound. Various detectors are used to achieve the necessary sensitivity and selectivity.
Gas Chromatography-Flame Ionization Detection (GC-FID): GC-FID can be used for the quantification of organic compounds. srainstruments.com However, for trace analysis of sulfur compounds in complex matrices, more selective detectors are often necessary to separate the analytes from the hydrocarbon matrix. chromatographyonline.com
Gas Chromatography-Flame Photometric Detector (GC-FPD): The GC-FPD is a detector with good selectivity and sensitivity for sulfur-containing compounds and has been used to analyze this compound in diverse matrices, including soy sauce and baijiu. nih.gov A pulsed version, the GC-PFPD, has also been applied for qualification and quantification purposes. nih.govsrainstruments.com
Gas Chromatography-Sulfur Chemiluminescence Detector (GC-SCD): The GC-SCD is considered the most efficient detector for sulfur compounds, offering high sensitivity, selectivity, and an equimolar response. nih.gov It operates by burning sulfur compounds to form sulfur monoxide (SO), which then reacts with ozone (O₃) to produce an excited state of sulfur dioxide (SO₂*), the chemiluminescence of which is detected. nih.gov
Comprehensive Two-Dimensional Gas Chromatography (GC×GC): To analyze highly complex samples and overcome matrix effects, comprehensive two-dimensional gas chromatography (GC×GC) provides enhanced peak capacity and resolving power. nih.govresearchgate.net The coupling of GC×GC with a sulfur chemiluminescence detector (GC×GC-SCD) or a time-of-flight mass spectrometer (GC×GC-TOFMS) has been successfully used to characterize this compound in wine and baijiu. nih.govresearchgate.net
While GC methods are common, High-Performance Liquid Chromatography (HPLC) offers a viable alternative, particularly when coupled with mass spectrometry and preceded by derivatization. acs.org An HPLC-tandem mass spectrometry (HPLC-MS/MS) method has been developed for the routine analysis of several potent thiols in wine, including this compound. acs.org This approach involves derivatizing the thiols to create stable derivatives that are then enriched using solid-phase extraction (SPE) before being analyzed by the HPLC-MS/MS system. acs.orgfrontiersin.org
Derivatization Strategies for Enhanced Analysis
The analysis of trace-level thiols like this compound often requires a derivatization step. This process modifies the thiol group to form a derivative that is more stable, easier to extract, and more readily detected by chromatographic systems. nih.govfrontiersin.org Derivatization can make the analyte more volatile for GC analysis or improve its ionization for LC-MS analysis. mdpi.com
Several thiol-specific reagents are used to enhance the analysis of this compound.
2,3,4,5,6-Pentafluorobenzyl bromide (PFBBr): PFBBr is a widely used derivatizing agent for thiols, substituting the active hydrogen on the sulfhydryl group. nih.govmdpi.com This increases the volatility and thermal stability of the thiol for GC analysis. nih.gov The derivatization reaction with PFBBr has been applied in various formats, including on-fiber derivatization and in-cartridge solid-phase extraction derivatization. nih.govmdpi.com While effective, PFBBr is a toxic reagent, necessitating careful handling. mdpi.commdpi.com
4,4′-dithiodipyridine (DTDP): DTDP is another effective agent that selectively and rapidly reacts with thiols via a thiol-disulfide exchange. acs.orgfrontiersin.org A key advantage of DTDP is its ability to react efficiently with thiols at the natural pH of matrices like wine (pH ≥ 3.4). acs.orgfrontiersin.org The resulting pyridyl derivatives are stable and ionize well in positive ion mode electrospray, enhancing sensitivity for HPLC-MS/MS analysis. acs.org DTDP is considered a safer alternative to reagents like PFBBr. mdpi.com
Quantitative Analytical Methodologies
Developing reliable quantitative methods is crucial for determining the concentration of this compound, as its presence, even at ultratrace levels, can significantly impact aroma profiles.
A fast and sensitive method for the simultaneous determination of several polyfunctional mercaptans in wine, including this compound, involves derivatization with PFBBr followed by analysis with gas chromatography-negative ion mass spectrometry (GC-NIMS). nih.gov This method achieved a detection limit of 0.5 ng/L for this compound, which is well below its odor threshold. The method demonstrated good repeatability and linearity over a wide concentration range. nih.gov
Another robust quantitative method utilizes derivatization with DTDP, followed by solid-phase extraction and analysis by HPLC-MS/MS. acs.org This approach was validated in different wine matrices and showed performance comparable to more laborious GC-MS methods. acs.org For the analysis of free this compound in coffee, a method involving solid-phase microextraction (SPME) coupled with GC-MS achieved a limit of quantification (LOQ) of 3.0 µg/L with good precision and recovery rates. researchgate.net
The table below summarizes the performance of selected quantitative methods for this compound.
| Analytical Technique | Derivatizing Agent | Matrix | Limit of Detection (LOD) / Limit of Quantification (LOQ) |
| GC-NIMS | PFBBr | Wine | 0.5 ng/L (LOD) |
| HPLC-MS/MS | DTDP | Wine | ~0.7-1.5 ng/L (LOD) |
| SPME-GC-MS | None | Coffee Brew | 3.0 µg/L (LOQ) |
Stable Isotope Dilution Assays (SIDA)
Stable Isotope Dilution Analysis (SIDA) is a premier quantitative method employed to determine the concentration of this compound, often referred to as 2-furfurylthiol (FFT), in complex samples like coffee. This technique is highly valued for its ability to correct for the loss of the analyte during sample preparation and analysis, a common issue with volatile and reactive thiols. wikipedia.orgwikipedia.org The principle of SIDA involves adding a known quantity of an isotopically labeled version of the analyte—in this case, a stable isotope-labeled this compound—to the sample as an internal standard. wikipedia.org
The labeled standard, such as deuterium-labeled this compound (e.g., [²H₅]-2-furfurylthiol), is chemically identical to the naturally occurring analyte and thus exhibits the same behavior during extraction, derivatization, and chromatographic analysis. wikipedia.orgperflavory.com Because the labeled and unlabeled compounds can be distinguished by a mass spectrometer, the ratio of the two can be used to calculate the exact amount of the native this compound in the original sample, thereby compensating for any procedural losses. wikipedia.orgfishersci.ca
SIDA has been instrumental in quantifying key odorants in coffee. For instance, it was used to measure twenty-two potent odorants in brews from roasted Arabica and Robusta coffees, with this compound being among the most significant. fishersci.ca The method has also confirmed the rapid degradation of this compound when coffee brew is kept warm, highlighting the compound's instability. fishersci.ca The development of these assays often requires the chemical synthesis of the labeled internal standards, which can be a complex process. wikipedia.orgwikipedia.org
Table 1: Application of Stable Isotope Dilution Assays (SIDA) for this compound Analysis
| Matrix | Analytical Technique | Purpose of Analysis | Key Finding | Reference |
|---|---|---|---|---|
| Coffee Brew (Arabica and Robusta) | GC-MS with SIDA | Quantification of potent odorants. | This compound was identified as one of the most potent odorants based on Odor Activity Values (OAVs). | fishersci.ca |
| Coffee Brew | SIDA | Investigation of aroma degradation during warm-keeping. | Confirmed the rapid loss of this compound and other key thiols. | fishersci.ca |
| General Food/Beverage | Solvent Extraction/SPME with SIDA | To compensate for analyte losses and reduce quantification errors. | SIDA is a crucial method for accurate quantification of reactive thiols. Isotopically labeled standards are required. | wikipedia.orgwikipedia.org |
| Model Systems (precursor mixtures) | SIDA | To determine the yield of this compound from various precursors. | Pentoses generated much higher amounts of this compound than hexoses when heated with cysteine. | fishersci.ca |
Detection at Ultratrace Levels
Due to its extremely low odor threshold, this compound can have a significant sensory impact even at ultratrace concentrations (nanogram per liter levels). fishersci.dkfishersci.at Its detection and quantification in such minute amounts are hindered by its low concentration, the complexity of food matrices, and its susceptibility to oxidative degradation. wikipedia.orgwikidata.org To overcome these challenges, highly sensitive and selective analytical methods have been developed.
A prominent strategy for ultratrace analysis involves chemical derivatization followed by advanced chromatographic techniques. One such method, developed for analyzing potent thiols in wine, uses 4,4'-dithiodipyridine (DTDP) as a derivatizing agent. fishersci.dkfishersci.atfishersci.co.uk DTDP reacts quickly and selectively with thiols like this compound at the natural pH of wine, forming stable derivatives. fishersci.dkfishersci.co.uk These derivatives are then concentrated and purified using solid-phase extraction (SPE) before being analyzed by High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). fishersci.dkfishersci.at This approach offers excellent results, with limits of detection (LOD) for this compound reported to be as low as 0.7 to 1.5 ng/L in baijiu and wine. wikipedia.orgfishersci.co.uk The use of polydeuterated internal standards in this method ensures maximum accuracy and precision. fishersci.dkfishersci.at
Besides HPLC-based methods, gas chromatography (GC) is also widely used. Gas chromatography-olfactometry (GC-O) serves as a powerful tool for screening odor-active compounds, using the human nose as a sensitive detector to identify compounds eluting from the GC column. wikipedia.orgwikidata.org For quantitative purposes, GC can be coupled with a sulfur-selective detector, such as the sulfur chemiluminescence detector (GC-SCD), which is noted for its high sensitivity, selectivity, and equimolar response to sulfur-containing compounds. wikipedia.org These specialized techniques are essential for accurately characterizing the presence and sensory contribution of this compound in various products.
Table 2: Methods for Ultratrace Detection of this compound
| Method | Matrix | Key Steps | Limit of Detection (LOD) | Reference |
|---|---|---|---|---|
| HPLC-MS/MS | Wine, Baijiu | Derivatization with 4,4'-dithiodipyridine (DTDP), Solid-Phase Extraction (SPE) enrichment. | 0.7–1.5 ng/L | wikipedia.orgfishersci.co.uk |
| GC-O | Coffee, Baijiu, Sesame Seeds | Screening of odor-active molecules using the human nose as a detector. | Not a quantitative method, but identifies sensory-relevant compounds at low levels. | wikipedia.org |
| GC-SCD | General Food/Beverage | Gas chromatography with a highly sensitive and selective sulfur chemiluminescence detector. | High sensitivity for sulfur compounds. | wikipedia.org |
| HPLC-HRMS | Coffee Powder | Extraction and derivatization with ebselen. | Not specified, but used for quantification. | wikipedia.org |
Compound Information
V. Environmental Fate and Behavior of Furfuryl Mercaptan
Environmental Persistence and Volatility
The persistence of furfuryl mercaptan in the environment is a balance between its inherent stability and its susceptibility to degradation and transport processes. imreblank.ch As a volatile compound, its distribution between air, water, and soil is governed by its physical-chemical properties. smolecule.com
In aqueous solutions, this compound is relatively stable in the absence of oxidizing agents, with one study reporting only a 12% loss over 24 hours at room temperature. imreblank.ch However, its persistence decreases significantly in the presence of catalysts like iron or hydrogen peroxide. imreblank.ch The degradation rate is also strongly dependent on temperature; losses of up to 90% were observed at 37°C within an hour, compared to about 20% at room temperature under the same conditions. imreblank.chnih.gov Safety Data Sheets often lack specific data on its persistence and bioaccumulation potential. tcichemicals.comfishersci.sethermofisher.com
| Property | Value / Observation | Significance | Reference |
|---|---|---|---|
| Volatility | High (classified as a VOC) | Promotes distribution into the atmosphere. | smolecule.comepa.sa.gov.au |
| Boiling Point | 155-160 °C | Indicates it is a liquid at room temperature but will evaporate. | orgsyn.orgodowell.com |
| Aqueous Stability (Room Temp) | ~12% loss in 24 hours | Relatively stable without oxidizing agents. | imreblank.ch |
| Aqueous Persistence (Fenton conditions) | Low (~90% degradation in 1 hr at 37°C) | Rapidly degrades in the presence of common environmental oxidants. | imreblank.chnih.gov |
| Soil Adsorption (Koc) | No data available | Mobility in soil is undetermined. | tcichemicals.com |
Impact on Air Quality and Ecosystems
The environmental impact of this compound is primarily related to its high volatility and extremely potent odor. smolecule.comorgsyn.org As a VOC, emissions can contribute to air pollution. smolecule.comepa.sa.gov.auresearchgate.net Industrial activities such as metal foundries that use furan-based binders are potential sources of such emissions. epa.sa.gov.au
The most direct impact on air quality is odor nuisance. This compound has an exceptionally low odor threshold, reported to be 0.01 nanograms per liter in air. imreblank.chnih.gov Its odor is often described as strong and disagreeable, which can cause significant nuisance issues even at concentrations far below any toxicological concern. orgsyn.orgservice.gov.uk
Regarding ecosystem impact, specific ecotoxicity data for this compound are scarce. fishersci.sethermofisher.comadv-bio.com Some safety data sheets indicate it is not known to be hazardous to the environment or that it is considered only slightly hazardous for water. fishersci.seadv-bio.com An assessment by the European Food Safety Authority (EFSA) for its use as a flavoring in animal feed concluded that at the proposed use levels, it does not pose a risk to the environment. kcl.ac.uk The predicted environmental concentrations in soil and surface water were found to be significantly lower than the values for acute toxicity to environmental organisms, even after applying a large uncertainty factor. kcl.ac.uk However, a general lack of comprehensive ecotoxicological studies necessitates caution in assessing its full impact on aquatic and terrestrial life. coleparmer.com
Vi. Biological and Biochemical Studies of Furfuryl Mercaptan
Metabolic Pathways and Biotransformation
The metabolism of furfuryl mercaptan primarily involves enzymatic modifications that alter its chemical structure and facilitate its excretion.
In vivo and in vitro studies have demonstrated that this compound undergoes a two-step metabolic conversion in the liver. nih.gov The initial step involves the methylation of the thiol group (-SH) to form furfuryl methyl sulfide (B99878) (FMS). nih.govgdut.edu.cn This reaction is catalyzed by the enzyme thiol methyltransferase, which is present in the microsomal fraction of liver cells. nih.gov S-adenosylmethionine serves as the methyl group donor in this process. nih.gov
The subsequent step is the S-oxidation of FMS to its corresponding sulfoxide (B87167) derivative, furfuryl methyl sulfoxide (FMSO). nih.gov This oxidation is an NADPH-dependent reaction primarily catalyzed by cytochrome P450 (CYP) enzymes located in the liver microsomes. nih.gov Studies using rat hepatocytes and liver microsomes have confirmed this metabolic sequence. nih.govsigmaaldrich.comsigmaaldrich.comsigmaaldrich.cn The conversion of FMS to FMSO was enhanced in rats pre-treated with Aroclor 1254, a known inducer of CYP enzymes, and was inhibited by 1-aminobenzotriazole, a CYP inhibitor, further supporting the role of cytochrome P450 in this biotransformation. nih.gov
This metabolic pathway, from a thiol to a methyl sulfide and then to a methyl sulfoxide, is a common route for the biotransformation of sulfur-containing xenobiotics. gdut.edu.cn
Interactions with Biological Macromolecules (e.g., Proteins)
The thiol group of this compound is reactive and can interact with biological macromolecules, particularly proteins. nih.gov These interactions can be either non-covalent or covalent.
Non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, can influence the binding of this compound to proteins. umn.educore.ac.uk For instance, studies on the interaction of this compound with various protein isolates (whey, soy, rice, and pea) in a protein bar matrix showed that pea protein exhibited a high degree of interaction with the compound. umn.educore.ac.uk This was surprising given the low cysteine and methionine content in pea protein, suggesting that hydrogen bonding involving the high percentage of charged and polar amino acids in pea protein might play a significant role. umn.educore.ac.uk
Covalent binding represents a more permanent interaction. The thiol group of this compound can undergo disulfide exchange reactions with the cysteine residues in proteins. nih.gov This redox reaction can lead to the covalent attachment of the furfuryl moiety to the protein. nih.gov Heating a solution containing this compound and egg albumin resulted in a decrease in the concentration of the thiol, suggesting binding to the protein. nih.gov
Furthermore, in the context of coffee chemistry, research has shown that this compound can covalently bind to melanoidins, which are complex macromolecules formed during the Maillard reaction. frontiersin.orgnih.govresearchgate.net This binding is mediated by Maillard-derived pyrazinium compounds and is a significant factor in the staling of coffee aroma, as it reduces the concentration of free, volatile this compound. researchgate.net
Antioxidant Activity of this compound Derivatives
The antioxidant potential of this compound and its derivatives has been an area of scientific interest. The thiol group is known to be a scavenger of free radicals, which suggests that this compound itself possesses antioxidant properties. The hydrogen atom of the thiol group can be readily abstracted, contributing to its antioxidative capability. nih.gov
Research has also focused on the synthesis and evaluation of new heterocyclic derivatives of this compound for their antioxidant activity. echemcom.comresearchgate.net In one study, a series of oxazole (B20620) and triazole derivatives were synthesized from 2-furyl methanethiol. echemcom.comresearchgate.net Their antioxidant activity was assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay. echemcom.comresearchgate.net Some of the newly synthesized compounds demonstrated significant scavenging percentages against the DPPH free radical. echemcom.com
Vii. Research on Olfactory Perception and Sensory Science of Furfuryl Mercaptan
Molecular Basis of Odor Perception
The perception of furfuryl mercaptan's distinct aroma is initiated through its interaction with specific olfactory receptors located in the nasal cavity. The binding of this organosulfur compound to these G-protein-coupled receptors triggers a signal transduction pathway, which the brain interprets as a characteristic scent. Research has identified specific human olfactory receptors that respond to sulfur-containing compounds. For instance, the olfactory receptor OR2W1 is known to be activated by various sulfur compounds, including furfuryl sulfide (B99878), furfuryl disulfide, and benzyl (B1604629) mercaptan, suggesting a potential pathway for the perception of structurally related molecules like this compound. nih.gov Studies on the turtle olfactory system have also utilized this compound to explore the discrimination of odors, indicating its utility as a model odorant in sensory science research. oup.com The process of perception is complex, as evidence suggests that biological reactions within the body can alter volatile thiols after consumption, meaning the odor perceived might be due to multiple compounds, not just the original molecule. nih.gov
Influence on Flavor Profiles in Beverages and Foods
This compound is a potent aroma compound that significantly influences the flavor profiles of numerous foods and beverages, particularly those that undergo thermal processing. imreblank.chmyskinrecipes.com Its characteristic roasted, sulfurous, and coffee-like notes make it a key component in the sensory profile of many products. thegoodscentscompany.comperfumiarz.comsigmaaldrich.com
Contribution to Coffee Aroma
This compound is widely recognized as a character-impact compound in coffee, imparting its signature roasted aroma. imreblank.chthegoodscentscompany.comdalinyebo.com It was first identified as a constituent of roasted coffee in 1926 and has since been considered one of the single most important aroma chemicals for a typical coffee flavor. thegoodscentscompany.comdalinyebo.comperfumerflavorist.com The compound is generated during the roasting process through the Maillard reaction. dalinyebo.com Its aroma is highly concentration-dependent; at levels of 0.1 to 1 part per billion (ppb), it is perceived as coffee-like, but at higher concentrations of 5-10 ppb, it can impart a stale, sulfurous character. thegoodscentscompany.com Although it is crucial for the fresh coffee aroma, this compound is unstable and prone to degradation, which is a key factor in the staling of coffee beverages. frontiersin.orgicm.edu.pl
Role in Other Food and Beverage Matrices (e.g., Wine, Baijiu, Plant-Based Meats)
Beyond coffee, this compound contributes essential aromatic notes to a diverse range of food and beverage products. frontiersin.orgontosight.ai
Wine : In winemaking, this compound can contribute desirable complexity, offering attractive roasted coffee aromas at low concentrations. nanaimowinemakers.comoeno-one.eu It can be formed during oak barrel fermentation from furfural (B47365) released by toasted staves reacting with hydrogen sulfide produced by yeast. ives-openscience.euresearchgate.net However, at higher levels, it can be associated with a "struck flint" or sulfurous/burnt character. ives-openscience.eu It has been detected in various white wines, including Chardonnay and Xynisteri. oeno-one.euives-openscience.eu
Baijiu : This compound is a key aroma constituent in several types of Chinese Baijiu, including sauce-flavored, light-flavored, and strong-flavored varieties. frontiersin.orgfrontiersin.org It is particularly important in sesame-flavored Baijiu, where its roasted sesame and coffee-like aroma is a defining characteristic. frontiersin.orgfrontiersin.orgencyclopedia.pub Though present in small quantities (typically at the µg/L level), it helps distinguish different styles of Baijiu. frontiersin.orgmdpi.com
Plant-Based Meats : In the development of plant-based meat analogs, this compound is identified as a key odorant correlated with a desirable meaty flavor. sigmaaldrich.comresearchgate.netnih.gov It is used as a flavoring agent to replicate the savory and meaty aroma typically formed during the cooking of animal meat. leoleah.comsigmaaldrich.com
Table 1: Role of this compound in Various Food and Beverage Matrices
| Food/Beverage Matrix | Role of this compound | Key Aroma Descriptors | References |
|---|---|---|---|
| Coffee | Character-impact compound, key to fresh roasted aroma. | Roasted coffee, sulfurous, burnt, caramellic. | imreblank.chthegoodscentscompany.comperfumiarz.comdalinyebo.comperfumerflavorist.com |
| Wine | Adds complexity; can contribute to "struck flint" character. | Roasted coffee, smoky, burnt. | nanaimowinemakers.comoeno-one.euives-openscience.euresearchgate.net |
| Baijiu | Key aroma in sesame-flavored Baijiu; distinguishes styles. | Roasted sesame, coffee, burnt incense. | frontiersin.orgfrontiersin.orgfrontiersin.orgencyclopedia.pub |
| Plant-Based Meats | Provides a "meaty" and savory flavor profile. | Meaty, savory, roasted. | sigmaaldrich.comresearchgate.netnih.govleoleah.com |
| Cooked Meats | Natural flavor component formed during cooking. | Meaty, savory. | perfumerflavorist.comperfumerflavorist.comspkx.net.cn |
Odor Activity Values (OAVs) and Sensory Thresholds
Table 2: Sensory Thresholds of this compound
| Medium | Threshold Type | Value | References |
|---|---|---|---|
| Water | Odor | 0.005 ppb (µg/L) | thegoodscentscompany.com |
| Water | Odor | 0.01 µg/kg | imreblank.chnih.gov |
| Water | Flavor | 0.04 ppb (µg/L) | thegoodscentscompany.com |
| Air | Odor | 0.01 ng/L | imreblank.chnih.gov |
| Hydroalcoholic Solution | Perception | 0.1 µg/L | frontiersin.org |
| Hydroalcoholic Solution | Perception | 0.4 ng/L | researchgate.net |
Aroma Staling Mechanisms and Mitigation Strategies
A significant challenge associated with this compound is its instability. frontiersin.orgicm.edu.pl Its highly reactive thiol group makes it susceptible to degradation through oxidation and reactions with other components in the food matrix, leading to the loss of the desired fresh aroma, a phenomenon often described as staling. frontiersin.orgnih.gov In coffee, for example, the rapid depletion of this compound after brewing is a primary cause of sensory quality decrease. researchgate.net The degradation can lead to the formation of compounds like difurfuryl disulfide, which alters the aroma profile. imreblank.chresearchgate.net
Control of Aroma Staling Pathways
Research has focused on strategies to prevent the degradation of this compound and preserve the fresh aroma of products like coffee. frontiersin.orgicm.edu.pl One approach involves the use of additives that can inhibit oxidative pathways. For instance, the addition of L-cysteine and ascorbic acid has been shown to improve the stability of fresh coffee aroma by increasing the content of sulfur-containing compounds. frontiersin.org Another strategy is encapsulation, where the this compound molecule is protected within another structure. The formation of an inclusion complex with β-cyclodextrin has been demonstrated to enhance the thermal stability of this compound, providing a method for its slow release and prolonging the desired aroma. icm.edu.pl
Stabilization Methods (e.g., Encapsulation)
This compound is a potent aroma compound known for its characteristic roasted coffee scent, but it is also highly unstable. icm.edu.plicm.edu.pl Its volatility and susceptibility to degradation during food processing and storage present significant challenges. icm.edu.plnih.gov Research has focused on various stabilization methods, particularly encapsulation, to protect the compound and control its release.
One of the primary methods for stabilizing this compound is through the formation of inclusion complexes with cyclodextrins. icm.edu.plsmolecule.com A study involving the synthesis of a this compound-β-cyclodextrin inclusion complex using a precipitation method demonstrated a significant improvement in the thermal stability of the mercaptan. icm.edu.plicm.edu.pl The formation of this complex was confirmed using Fourier transform infrared spectroscopy (FTIR), X-ray diffraction (XRD), and thermogravimetric analysis (TG). icm.edu.plicm.edu.pl The TG results, in particular, showed that encapsulation within the β-cyclodextrin structure provided a long-lasting effect and enhanced thermal stability. icm.edu.plicm.edu.pl Molecular mechanics (MM) calculations determined that the most stable structure for this complex has a binding energy of –77.0 kJ mol–1. icm.edu.pl
The instability of this compound is often linked to its degradation under specific conditions. It readily degrades under Fenton-type reaction conditions, which involve hydrogen peroxide and iron. acs.orgimreblank.ch Studies have shown that this can lead to up to 90% degradation within an hour at 37°C. smolecule.comacs.orgimreblank.ch The primary volatile degradation product identified is difurfuryl disulfide. nih.govacs.org The degradation is also influenced by pH and temperature, with higher pH levels (5.0-7.0) and elevated temperatures significantly reducing its concentration during heat processing. nih.gov
In addition to cyclodextrins, other materials have been explored for encapsulation. Research has investigated the use of pectin (B1162225), modified through ultrasonication, to improve its emulsifying capability for encapsulating 2-furfurylthiol. smolecule.com This approach aims to enhance the stability of the aroma compound within food matrices. smolecule.com
Interactive Table: Stabilization and Degradation of this compound Select a factor to see the related research findings.
| Method | Key Findings | Reference |
|---|---|---|
| Inclusion Complex with β-cyclodextrin | Successfully formed a complex that improved thermal stability and provided a long-lasting effect. The minimum binding energy was calculated as –77.0 kJ mol–1. | icm.edu.plicm.edu.pl |
| Encapsulation with Ultrasound-Treated Pectin | Ultrasound treatment improved the emulsifying capacities of pectin, enhancing its feasibility for encapsulating this compound. | smolecule.com |
| Condition | Effect | Reference |
|---|---|---|
| Fenton-type Reaction | Causes rapid degradation (up to 90% in 1 hour at 37°C). The main volatile product is difurfuryl disulfide. | nih.govsmolecule.comacs.org |
| Heat Processing & Storage | Significant loss of the compound, particularly during sterilization of coffee drinks. | nih.gov |
| pH Level | Higher pH (5.0-7.0) significantly accelerates the reduction of this compound concentration during heating. | nih.gov |
Sensory Evaluation Methodologies in Research
The assessment of this compound's contribution to aroma and flavor relies heavily on sensory evaluation methodologies. researchgate.nete-bookshelf.de These methods use human senses to identify and quantify the sensory characteristics of a substance. researchgate.net Given the potency and distinct "roasty, coffee-like" aroma of this compound, sensory analysis is crucial for understanding its impact in various products, from coffee to wine. imreblank.choup.comnih.gov Methodologies range from descriptive analysis by trained panels to more complex approaches that model the interaction of odors in a mixture. e-bookshelf.deresearchgate.net Advanced techniques such as sensomics approaches combined with electroencephalography (EEG) have also been utilized to investigate its role in flavor perception, such as enhancing the perception of saltiness. sigmaaldrich.comsigmaaldrich.com
Application of Sensory Panels
Sensory panels, composed of trained human assessors, are a cornerstone of research into the olfactory properties of this compound. e-bookshelf.demdpi.com These panels are employed to describe and quantify its aromatic profile. In one study, a sensory panel evaluated instant coffee with added this compound and identified the most prominent aroma descriptors as "burnt," "sulphurous," and "coffee-like". oup.com
Modeling Odor Mixtures in the Environment
The perception of an aroma in the environment is rarely due to a single compound but rather a complex mixture of volatile substances. researchgate.netmdpi.com Research has been conducted to model the quality of odor mixtures to better understand these interactions and reduce the subjectivity inherent in sensory panel assessments. researchgate.net
One notable study developed an approach combining an experimental mixture design with the "Langage des Nez®" method. researchgate.net This method uses chemical referents as odor descriptors to standardize the panel's vocabulary. The study focused on a three-component mixture of propyl mercaptan, α-pinene, and this compound, mixed at different odor activity values (OAV). A sensory panel described each mixture, and the variation in the odor profile was modeled. researchgate.net The results showed that at lower proportions, this compound contributed to a dominant sulphurous character over the pyrogenic and terpenic characters of the other components. researchgate.net This approach represents a significant step toward better understanding the effects of odor mixtures and improving the identification of odor sources in cases of environmental odor nuisance. researchgate.net
Viii. Emerging Research Areas and Future Directions
Development of Novel Analytical Techniques for Trace Analysis
The potent sensory impact of furfuryl mercaptan, even at exceptionally low concentrations, necessitates the development of highly sensitive and selective analytical methods for its detection and quantification in complex matrices. nih.govnih.gov
Current and Advanced Chromatographic Techniques:
Gas Chromatography-Mass Spectrometry (GC-MS) : This remains a cornerstone technique for analyzing volatile compounds like this compound, valued for its powerful separation and qualitative capabilities. nih.gov
Gas Chromatography with Selective Detectors : For enhanced selectivity and sensitivity towards sulfur compounds, detectors such as the Pulsed Flame Photometric Detector (GC-PFPD), Flame Ionization Detector (GC-FID), and Flame Photometric Detector (GC-FPD) are employed. nih.gov
Comprehensive Two-Dimensional Gas Chromatography (GC×GC) : This advanced technique offers superior separation power, enabling the deconvolution of co-eluting peaks, which is particularly useful for identifying trace aroma compounds in complex samples like Baijiu. nih.gov
Advanced Sample Preparation and Extraction Methods:
Solid-Phase Microextraction (SPME) : Headspace SPME (HS-SPME) is frequently used for the analysis of volatiles. nih.gov A significant challenge with SPME is its susceptibility to matrix effects. nih.gov
Stir Bar Sorptive Extraction (SBSE) : As a newer pre-treatment method, SBSE offers a larger stationary phase volume and higher extraction capacity compared to SPME, allowing for more effective enrichment of trace components. nih.gov
Stable Isotope Dilution Assay (SIDA) : To counteract the loss of this compound during sample preparation and to improve quantification accuracy, SIDA is utilized in conjunction with solvent extraction. This method uses expensive isotopically labeled internal standards for precise measurement. nih.gov
Derivatization Techniques : To stabilize the reactive thiol group and improve its chromatographic behavior and detection, derivatization is a common strategy. frontiersin.org A notable method involves using 4,4′-dithiodipyridine (DTDP) as a derivatizing agent, which reacts quickly with thiols at wine pH to form stable derivatives. acs.org These derivatives can then be enriched using solid-phase extraction (SPE) and analyzed by High-Performance Liquid Chromatography–Tandem Mass Spectrometry (HPLC-MS/MS), offering a robust alternative to traditional GC methods. frontiersin.orgacs.org
A summary of analytical techniques is presented in the table below.
| Technique | Abbreviation | Description | Key Advantages | Citations |
| Gas Chromatography-Mass Spectrometry | GC-MS | Separates and identifies volatile compounds. | Powerful separation and qualitative ability. | nih.gov |
| Comprehensive Two-Dimensional Gas Chromatography | GC×GC | Enhanced separation for complex samples. | Deconvolutes co-eluted peaks. | nih.gov |
| Headspace Solid-Phase Microextraction | HS-SPME | Extracts volatile compounds from the headspace of a sample. | Simple, solventless sample preparation. | nih.gov |
| Stir Bar Sorptive Extraction | SBSE | A pre-treatment with high extraction capacity. | Enriches a greater number of trace components. | nih.gov |
| High-Performance Liquid Chromatography–Tandem Mass Spectrometry | HPLC-MS/MS | Analyzes derivatized thiols with high sensitivity. | Provides a unique alternative to GC-based methods. | acs.org |
Advanced Computational Chemistry for Mechanistic Insights
Computational chemistry is providing unprecedented insights into the structure, reactivity, and intermolecular interactions of this compound. These theoretical approaches complement experimental findings and guide future research.
Density Functional Theory (DFT) : DFT-based calculations are used to study the conformational landscape and hydrogen bonding of this compound. jcyl.es Studies comparing this compound monohydrate with furfuryl alcohol monohydrate have used DFT to understand the nature of sulfur hydrogen bonds. jcyl.esresearchgate.net
Symmetry-Adapted Perturbation Theory (SAPT) : SAPT(0) energy decomposition analysis reveals that non-covalent interactions in this compound dimers are predominantly electrostatic, with significant dispersion components. researchgate.net This analysis highlights that sulfur's polarizability leads to weaker hydrogen bonding compared to oxygen.
Non-Covalent Interaction (NCI) Plot Analysis : This visualization tool maps non-covalent interaction regions, such as O-H···S hydrogen bonds, using electron density gradients, further elucidating the nature of these weak interactions.
Molecular Mechanics (MM) : MM methods, such as MM2 calculations, are employed to investigate the formation and stability of inclusion complexes. For instance, the interaction between this compound and β-cyclodextrin has been modeled to find the minimum binding energy and optimal structure of the complex, which was calculated to be –77.0 kJ mol–1. icm.edu.pl
Bio-Inspired Synthesis and Green Chemistry Approaches
Modern synthetic chemistry is increasingly focused on sustainability, driving research into greener methods for producing this compound.
Bio-based Precursors : Furfural (B47365), the primary starting material for this compound, is a key platform chemical derived from the hydrolysis of lignocellulosic biomass, such as agricultural byproducts. nih.govresearchgate.net This renewable origin positions this compound as a component in the development of more sustainable products. nih.gov
Enzymatic and Microbial Processes : Research is exploring enzyme-assisted processes, which operate under milder conditions, reducing energy consumption and environmental impact. researchgate.net Additionally, specific bacterial strains, such as Bacillus subtilis and Bacillus vallismortis, have been shown to produce L-cysteine, a precursor to 2-furfurylthiol, in sorghum extract, suggesting a potential biotechnological route for its production. smolecule.com
Greener Catalysis and Reaction Conditions : Traditional synthesis methods often involve reagents like metallic sodium or generate significant waste. google.com Advanced approaches focus on replacing these with safer and more efficient alternatives, such as using palladium catalysts with hydrogen gas for reduction reactions. The exploration of solvent-free conditions or the use of ionic liquids aims to further streamline synthesis and minimize waste. The Maillard reaction, a natural process occurring during the heating of food, represents a bio-inspired pathway where this compound is formed from precursors like sulfur-containing amino acids and furfuryl alcohol. acs.org
Deeper Understanding of Environmental Impact and Remediation
While this compound is a widely used flavor and fragrance ingredient, a comprehensive understanding of its environmental fate and impact is still developing.
Ecotoxicity Data : Current safety data sheets indicate that this compound contains no substances known to be hazardous to the environment or that are not degradable in wastewater treatment plants. fishersci.sethermofisher.com It is generally considered slightly hazardous to water, and large quantities should not be released into groundwater or sewage systems. adv-bio.com However, detailed information on its persistence, degradability, and bioaccumulative potential is largely unavailable. fishersci.sethermofisher.com
Regulatory Status : this compound is not currently listed as a Substance of Very High Concern (SVHC) under the European Union's REACH regulations. axxence.de It is also not listed as a hazardous air pollutant under the U.S. Clean Air Act. sigmaaldrich.cn
Remediation : In case of spills, standard procedures involve absorption with liquid-binding materials like sand or diatomite and disposal as waste according to official regulations. adv-bio.comaxxence.de Preventing discharge into the environment is a key safety measure. axxence.deaurochemicals.com Future research is needed to fully characterize its environmental behavior and develop specific remediation strategies if required.
Exploration of New Biological Applications and Derivatives
Research into this compound is expanding beyond its role as a flavor compound to explore new derivatives with potential biological activities. The furan (B31954) scaffold itself is present in many bioactive compounds, suggesting a rich field for discovery. ijabbr.com
Synthesis of Novel Heterocyclic Compounds : this compound serves as a starting material for the synthesis of new biheterocyclic systems. researchgate.net In one study, sixteen different compounds were synthesized from a this compound ester derivative. researchgate.net
Evaluation of Biological Activity : These newly synthesized derivatives are being evaluated for their biological effects. For example, some of the heterocyclic compounds derived from this compound have shown antibacterial activity, with several being more active against Staphylococcus aureus than the standard drug diclofenac. researchgate.net The furan nucleus is a component of compounds with a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer effects. ijabbr.com
Future Pharmaceutical and Material Applications : Furan derivatives are used to produce plastics, resins, and pharmaceutical products. ijabbr.com The unique structure of this compound makes it a valuable intermediate in the synthesis of organosulfur compounds, which are important for developing new materials and potential pharmaceutical agents.
Strategies for Enhanced Flavor Stability in Complex Matrices
A significant challenge in the food industry is the instability of this compound, which is highly reactive and volatile, leading to the loss of desired aroma during processing and storage. icm.edu.plfrontiersin.org
Degradation Pathways : this compound is known to degrade readily, particularly under oxidative conditions. smolecule.com Studies using Fenton-type reaction models (involving hydrogen peroxide and iron) have shown up to 90% degradation within one hour at 37°C. researchgate.net The primary volatile degradation product is difurfuryl disulfide, formed through the dimerization of this compound. researchgate.net
Encapsulation Technologies : To improve stability, encapsulation is a promising strategy. The formation of inclusion complexes with cyclodextrins is a widely researched approach. frontiersin.orgfrontiersin.org
β-Cyclodextrin Inclusion Complexes : Synthesizing an inclusion complex of this compound with β-cyclodextrin has been shown to significantly enhance its thermal stability. icm.edu.plsmolecule.com Thermogravimetric analysis (TGA) confirmed that the complex provides a protective effect and allows for a more sustained, long-lasting release of the aroma compound. icm.edu.pl
Other Stabilization Methods : Research has also demonstrated that using ultrasound-treated pectin (B1162225) as a wall material can significantly improve the storage stability of this compound. researchgate.net Further optimization of encapsulation parameters, such as temperature, homogenization time, and material loadings, could lead to even higher retention of the flavor compound. researchgate.net
Q & A
Q. What are the primary synthetic routes for furfuryl mercaptan, and how is purity validated in laboratory settings?
this compound is synthesized via reactions involving furfuryl alcohol and hydrogen sulfide or thiolating agents under controlled conditions. Purity is assessed using gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy, with structural confirmation via IUPAC-standardized spectral libraries (e.g., NIST Chemistry WebBook) . Quantification of impurities, such as disulfide byproducts, requires high-performance liquid chromatography (HPLC) coupled with UV detection .
Q. How does this compound form during thermal processing, and what is its role in the Maillard reaction?
this compound forms during coffee roasting and food pyrolysis via the Maillard reaction, where ribose and cysteine precursors undergo thermal degradation. Kinetic studies using continuous-flow reactors demonstrate pseudo-zero-order kinetics, with activation energy (~50 kcal/mol) favoring high-temperature formation. Its generation correlates linearly with roasting time, validated by headspace solid-phase microextraction (HS-SPME) and GC-olfactometry .
Q. What analytical techniques are recommended for characterizing this compound’s physicochemical properties?
Key methods include:
- Thermogravimetric analysis (TGA) : To study thermal stability and decomposition profiles (e.g., mass loss at 155–350°C due to release from β-cyclodextrin complexes) .
- Molecular mechanics (MM2) calculations : For optimizing inclusion complex geometries and calculating binding energies (e.g., -23.8 kJ/mol for β-cyclodextrin encapsulation) .
- Rotational spectroscopy : To resolve non-covalent interactions in gas-phase clusters, such as sulfur-water hydrogen bonding .
Q. What factors influence this compound’s solubility and stability in aqueous systems?
Its limited water solubility (logP ~1.8) necessitates encapsulation via β-cyclodextrin or lipid-based carriers to enhance stability. Oxidation to disulfides is mitigated using antioxidants (e.g., ascorbic acid) and inert atmosphere storage. Solubility in organic solvents (e.g., methanol, ethanol) is validated using shake-flask methods with UV-spectrophotometric quantification .
Advanced Research Questions
Q. How can β-cyclodextrin encapsulation improve this compound’s application in controlled-release systems?
Encapsulation involves forming inclusion complexes via co-precipitation or freeze-drying, validated by:
- TGA : Sequential mass loss profiles (e.g., 155–290°C for this compound release; 290–500°C for β-cyclodextrin decomposition) .
- Molecular docking simulations : MM2 energy minimization reveals optimal Z-coordinate positioning of the mercaptan within β-cyclodextrin’s hydrophobic cavity, enhancing binding energy by 30% compared to unoptimized configurations . Applications include sustained aroma release in food matrices and corrosion inhibition in industrial coatings .
Q. What computational models are effective for studying this compound’s intermolecular interactions?
- SAPT(0)/jun-cc-pVDZ : Quantifies dispersion (57–83% of total binding energy) and electrostatic contributions in sulfur-water clusters .
- NCIPlot analysis : Maps non-covalent interaction regions (e.g., O-H···S hydrogen bonds in thenyl mercaptan hydrates) using electron density gradients . These models highlight sulfur’s polarizability-driven weaker H-bonding compared to oxygen, critical for designing flavor-matrix interactions .
Q. How do reaction conditions affect this compound’s formation kinetics in model systems?
Continuous-flow reactor studies show linear concentration increases with time (R² >0.98) under pseudo-zero-order kinetics. Activation energy (50 kcal/mol at pH 4) is determined via Arrhenius plots, with pH <5 favoring protonated cysteine intermediates. Competitive pathways (e.g., thiophene formation) are suppressed using excess ribose .
Q. What distinguishes sulfur-centered hydrogen bonding from oxygen in this compound derivatives?
Comparative studies of furfuryl alcohol (O-H) vs. This compound (S-H) hydrates reveal:
Q. What in vitro models are used to study this compound’s metabolic pathways?
Rat hepatocyte assays identify primary metabolites (e.g., furfuryl methyl sulfoxide) via LC-MS/MS. Microsomal incubations with NADPH confirm CYP450-mediated oxidation, with kinetic parameters (Km, Vmax) derived from Michaelis-Menten plots. Competitive inhibition studies using ketoconazole validate enzyme specificity .
Q. How can sensomics approaches elucidate this compound’s role in flavor modulation?
Dose-over-threshold (DoT) analysis and temporal dominance of sensations (TDS) are paired with electroencephalography (EEG) to correlate aroma release with neural saltiness perception. Orthonasal vs. retronasal delivery modes are compared using dynamic headspace sampling and proton-transfer-reaction mass spectrometry (PTR-MS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
